molecular formula C9H11BBrClO3 B2885656 3-Bromo-5-chloro-2-propoxyphenylboronic acid CAS No. 2377605-92-8

3-Bromo-5-chloro-2-propoxyphenylboronic acid

Cat. No. B2885656
CAS RN: 2377605-92-8
M. Wt: 293.35
InChI Key: LLGZZWJHRDEVHU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BBrClO3. It is typically used in research and development under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-2-propoxyphenylboronic acid can be represented by the SMILES string CCCOc1cc(Br)cc(c1)B(O)O . This indicates that the molecule contains a propoxy group (CCCO) and a boronic acid group (B(O)O) attached to a phenyl ring, which also carries a bromine atom .

Scientific Research Applications

Cross-Coupling Reactions

3-Bromo-5-chloro-2-propoxyphenylboronic acid and related compounds have been extensively used in cross-coupling reactions, particularly Suzuki reactions. These reactions are pivotal in synthesizing novel heteroarylpyridine derivatives, which are significant in medicinal chemistry and material science. For example, a study by Parry et al. (2002) demonstrated the use of similar boronic acids in palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield new heteroarylpyridine derivatives (Parry et al., 2002).

Structural and Crystal Studies

Boronic acids like 3-Bromo-5-chloro-2-propoxyphenylboronic acid are also vital in structural and crystallography studies. Shimpi et al. (2007) investigated the crystal structures of similar compounds, providing insights into molecular conformations and interactions which are fundamental in understanding their chemical reactivity and potential applications (Shimpi et al., 2007).

Synthesis and Optimization Protocols

There is ongoing research to optimize the synthesis protocols of boronic acids. Li et al. (2002) discussed an improved protocol for the preparation of arylboronic acids, including pyridylboronic acids, which could be extended to the synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid. Their method provides high yield and can be applied to various aryl halides (Li et al., 2002).

Photocatalysis and Environmental Applications

In the field of environmental science, certain boronic acids have been explored for their photocatalytic properties. While not directly related to 3-Bromo-5-chloro-2-propoxyphenylboronic acid, these studies hint at potential applications in environmental cleanup or organic pollutant degradation. For instance, Bahnemann et al. (2007) researched titanium dioxide-mediated photocatalytic degradation of organic pollutants, an area where boronic acids could potentially play a role (Bahnemann et al., 2007).

properties

IUPAC Name

(3-bromo-5-chloro-2-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGZZWJHRDEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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